molecular formula C15H17N3OS B2982915 Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone CAS No. 2320143-13-1

Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

Cat. No.: B2982915
CAS No.: 2320143-13-1
M. Wt: 287.38
InChI Key: USMZGSIVIHDHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a sophisticated chemical hybrid compound designed for advanced pharmaceutical research, particularly in the fields of neuroscience and oncology. This molecule integrates a privileged benzothiazole scaffold with an azetidine-pyrrolidine pharmacophore, a structural motif recognized for its significant potential in developing multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases like Alzheimer's . The benzothiazole core is a structurally privileged scaffold in medicinal chemistry, extensively investigated for its diverse biological activities. Recent studies highlight its application in designing histamine H3 receptor (H3R) ligands, which can function as antagonists/inverse agonists . The H3 receptor plays a critical role as a presynaptic autoreceptor and heteroreceptor, modulating the release of key neurotransmitters such as acetylcholine, dopamine, and serotonin. This makes H3R a compelling target for cognitive disorders . Furthermore, the azetidine ring serves as a key structural component in modern drug discovery, often employed to optimize properties like metabolic stability, solubility, and three-dimensional geometry. The specific incorporation of a 3-(pyrrolidin-1-yl)azetidine group is a recognized strategy in medicinal chemistry, as similar substructures have been effectively utilized in developing potent and selective enzyme inhibitors, such as Monoacylglycerol lipase (MAGL) inhibitors for PET imaging and other therapeutic applications . The molecular hybridization in this compound suggests its utility as a lead structure or chemical probe for investigating multifactorial diseases. Researchers can explore its potential as a multitarget-directed ligand, possibly combining H3 receptor antagonism with additional inhibitory activities against enzymes like Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), or Monoamine Oxidase-B (MAO-B) . Its structural features also render it a candidate for reactivating specific mutant proteins, such as zinc-deficient p53 mutants in oncology research, a mechanism explored with related benzothiazolyl hydrazones . This product is intended for non-human research applications only. It is a valuable tool for in vitro assay development, high-throughput screening, structure-activity relationship (SAR) studies, and hit-to-lead optimization campaigns in academic and industrial discovery programs.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-15(14-16-12-5-1-2-6-13(12)20-14)18-9-11(10-18)17-7-3-4-8-17/h1-2,5-6,11H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMZGSIVIHDHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C15H17N3OS
  • Molecular Weight : 287.38 g/mol
  • Purity : Typically around 95% .

This compound features a unique combination of benzo[d]thiazole, azetidine, and pyrrolidine moieties, which contribute to its diverse range of biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzo[d]thiazole Core : Synthesized through cyclization of 2-aminobenzenethiol with α-haloketones.
  • Introduction of Azetidine Ring : Achieved via nucleophilic substitution using a suitable azetidine precursor.
  • Incorporation of Pyrrolidine Moiety : Accomplished through condensation reactions with pyrrolidine derivatives.

These steps can be optimized using methods like microwave-assisted organic synthesis (MAOS) to enhance yield and purity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives containing the benzo[d]thiazole core demonstrate significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anticonvulsant Properties

Recent studies have investigated the anticonvulsant properties of related compounds in acute seizure models. For example, derivatives tested in maximal electroshock (MES) and 6 Hz models showed protective effects against seizures, indicating a potential therapeutic role for compounds with similar structures .

Anticancer Potential

The compound's ability to modulate specific molecular targets suggests anticancer potential. Research has demonstrated that compounds with benzo[d]thiazole moieties can inhibit cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis .

The mechanism by which this compound exerts its biological effects likely involves interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, leading to reduced disease progression.
  • Receptor Modulation : It may activate or inhibit specific receptors, resulting in beneficial cellular responses.

Case Study 1: Antimicrobial Activity

A study on similar compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics .

Case Study 2: Anticonvulsant Evaluation

In a recent evaluation, several derivatives were tested for their anticonvulsant activity using the MES model. Compounds exhibited varying degrees of protection, with some achieving complete protection at specific doses .

Compound IDMES Protection (%)6 Hz Protection (%)Notes
2810075Effective at 100 mg/kg
305050Moderate efficacy
3310075Best performer

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Profiles

  • Compound 3s (Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone): H3R affinity: Ki = 0.036 μM. Enzyme inhibition: IC50 = 6.7 mM (AChE), 2.35 mM (BuChE), 1.6 mM (MAO-B) . The dual pyrrolidine groups and pentyloxy linker likely enhance blood-brain barrier penetration.
  • Piperidine Derivatives (e.g., 3d) :

    • Piperidine analogs show moderate activity (e.g., 3d: yield = 52.4%, mp = 90.1–90.6°C) but lower MAO-B selectivity due to reduced conformational rigidity .
  • Azetidine vs.

Physicochemical Properties

Property Target Compound Compound 3s Compound 4f
Molecular Weight ~359.8 (estimated) 360.17 434.5
Melting Point N/A Not reported 114.6–114.9°C
Yield N/A Not reported 48.1%
Key Functional Groups Azetidine-pyrrolidine Pyrrolidine-pentyloxy Ethylpiperazine-propoxy

Notes:

  • Azetidine-pyrrolidine hybrids may exhibit intermediate solubility between piperidine (polar) and azepane (nonpolar) derivatives.
  • Thiazole cores (vs.

Research Implications

The target compound’s azetidine-pyrrolidine moiety offers a unique balance of rigidity and basicity, making it a promising candidate for optimizing multitarget activity. Future studies should focus on:

Synthetic Optimization : Improving yields via catalyst screening (e.g., CuI in cross-coupling reactions ).

Biological Assays : Evaluating H3R, AChE, and MAO-B inhibition to compare with Compound 3s.

Structural Modifications : Testing propoxy vs. pentyloxy linkers to assess pharmacokinetic effects.

Q & A

Q. What are the common synthetic routes for synthesizing Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone?

The compound can be synthesized via multi-step organic reactions. A typical approach involves coupling a benzothiazole derivative with a pyrrolidine-substituted azetidine moiety. For example:

  • Cyclocondensation : React 2-aminobenzothiazole derivatives with carbonyl-containing intermediates (e.g., trifluoroalkenones) under basic conditions to form the benzothiazole core .
  • Coupling Reactions : Use reagents like EDCI/HOBt to couple 3-(pyrrolidin-1-yl)azetidine carboxylic acid with a benzothiazol-2-yl carbonyl precursor. Purification often involves column chromatography and recrystallization .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon connectivity. For example, the azetidine ring protons appear as distinct multiplets (δ 3.5–4.5 ppm), while the benzothiazole aromatic protons resonate at δ 7.2–8.3 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ peaks) and elemental composition (e.g., C16_{16}H18_{18}N3_3OS requires m/z 300.1174) .
  • Elemental Analysis : Validate C, H, N, and S percentages (±0.4% tolerance) .

Q. How is solubility assessed for this compound, and what solvents are suitable?

Experimental solubility is determined by adding incremental solvent volumes to a fixed compound mass until dissolution. For example:

  • Chloroform and DMSO are common solvents due to the compound’s high LogP (~10.7), as noted in structurally similar benzothiazoles .
  • Aqueous solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS) for biological assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (performed with SHELX software) is critical for confirming stereochemistry and bond angles. For azetidine-pyrrolidine hybrids:

  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., C–H···π interactions in the crystal lattice) .
  • Handling Challenges : For twinned crystals, apply TWINABS to correct intensity data .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Methodological solutions include:

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC50_{50} trends.
  • Target Validation : Use molecular docking (e.g., AutoDock Vina) to confirm binding affinity to proposed targets (e.g., anti-inflammatory activity via COX-2 inhibition) .
  • Orthogonal Assays : Combine in vitro (e.g., MTT assay) and in silico (e.g., pharmacokinetic simulations) data to cross-validate results .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

  • LogP and PSA : Predict using ChemAxon or MOE software. A LogP >10 suggests high lipophilicity, necessitating formulation adjustments (e.g., nanoemulsions) .
  • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify metabolic hotspots. Introduce electron-withdrawing groups (e.g., -F) to reduce oxidation .

Q. What synthetic modifications improve yield in multi-step reactions?

  • Catalyst Optimization : Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling of aryl halides (yield increases from 45% to 72%) .
  • Solvent Selection : Replace ethanol with DMF for higher azetidine ring stability during coupling (reduces side products) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours while maintaining >90% purity .

Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?

  • Substituent Variation : Synthesize analogs with morpholine instead of pyrrolidine to assess steric/electronic effects on bioactivity .
  • Bioisosteric Replacement : Replace the benzothiazole with benzoxazole to evaluate heteroatom impact on target binding .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate substituent positions (e.g., para-chloro vs. methoxy) with anti-tumor activity .

Methodological Notes

  • Key References : Synthesis (), crystallography (), bioactivity (), and computational modeling ().
  • Data Tables : Include in supplementary materials (e.g., NMR chemical shifts, docking scores).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.